molecular formula C24H15N3O3 B11682569 3-(2-naphthyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one

3-(2-naphthyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B11682569
M. Wt: 393.4 g/mol
InChI Key: XICPQHARMYVWJC-UHFFFAOYSA-N
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Description

3-(NAPHTHALEN-2-YL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a naphthalene ring, a nitrophenyl group, and a dihydroquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(NAPHTHALEN-2-YL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and subsequent nitration to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling, along with waste management, are crucial aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(NAPHTHALEN-2-YL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in coupling reactions.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, aminoquinazolinones, and substituted aromatic compounds, each with distinct chemical and physical properties.

Scientific Research Applications

3-(NAPHTHALEN-2-YL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(NAPHTHALEN-2-YL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit or activate enzymes, bind to DNA or proteins, and modulate signaling pathways, contributing to its observed activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)-3,4-dihydroquinazolin-4-one: Lacks the naphthalene ring, resulting in different chemical and biological properties.

    3-(Naphthalen-2-yl)-2-phenylquinazolin-4-one:

    4-Nitro-2-phenylquinazoline: A simpler structure with distinct reactivity and uses.

Uniqueness

3-(NAPHTHALEN-2-YL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of the naphthalene and nitrophenyl groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C24H15N3O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-naphthalen-2-yl-2-(4-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C24H15N3O3/c28-24-21-7-3-4-8-22(21)25-23(17-10-12-19(13-11-17)27(29)30)26(24)20-14-9-16-5-1-2-6-18(16)15-20/h1-15H

InChI Key

XICPQHARMYVWJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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